7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one

Tyrosinase inhibition Melanogenesis Hyperpigmentation

7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 848222-39-9, molecular formula C₂₃H₁₇BrO₅, molecular weight 453.29 g/mol) is a fully synthetic 4H-chromen-4-one (chromone) derivative. It is catalogued within the InterBioScreen (IBS) screening library under ID STOCK1N-34170, a collection designed for high-throughput and computational drug discovery programs.

Molecular Formula C23H17BrO5
Molecular Weight 453.288
CAS No. 848222-39-9
Cat. No. B2522464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one
CAS848222-39-9
Molecular FormulaC23H17BrO5
Molecular Weight453.288
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br
InChIInChI=1S/C23H17BrO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3
InChIKeyGRIYZUNQXWHQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 848222-39-9): Structural Identity and Screening Provenance


7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 848222-39-9, molecular formula C₂₃H₁₇BrO₅, molecular weight 453.29 g/mol) is a fully synthetic 4H-chromen-4-one (chromone) derivative. It is catalogued within the InterBioScreen (IBS) screening library under ID STOCK1N-34170, a collection designed for high-throughput and computational drug discovery programs [1]. The molecule features a dual-substitution architecture combining a 4-bromophenylmethoxy group at position 7 and a 2-methoxyphenoxy group at position 3 on the chromone core, a substitution pattern that distinguishes it from simpler mono-substituted chromone analogs [2].

Why Generic Chromone Substitution Is Not Advisable for CAS 848222-39-9


Chromone-based screening libraries contain hundreds of structurally related compounds that differ by a single substituent, yet small changes at the 3- and 7-positions on the 4H-chromen-4-one scaffold can produce large shifts in target engagement, selectivity, and physicochemical properties . CAS 848222-39-9 simultaneously presents a 7-(4-bromophenylmethoxy) ether, a 3-(2-methoxyphenoxy) ether, and an unsubstituted 2-position on the chromone nucleus—a specific three-point pharmacophore that is not reproduced by common in-class alternatives such as 4′-bromoflavone, 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one, or the 7-hydroxy-3-(2-methoxyphenoxy) precursor . Consequently, assuming equivalent biological performance or chemical reactivity among any of these analogs without direct comparative data would be scientifically unfounded.

Quantitative Differentiation Evidence for 7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 848222-39-9)


Tyrosinase Inhibitory Potency of the 3-(2-Methoxyphenoxy)-7-(4-bromophenylmethoxy) Chromone Scaffold vs. Kojic Acid

Preliminary enzyme inhibition data indicate that chromen-4-one derivatives bearing the 7-(4-bromophenylmethoxy)-3-(2-methoxyphenoxy) substitution pattern exhibit IC₅₀ values in the 5–15 µM range against mushroom tyrosinase. This places them in a comparable or modestly superior potency window relative to kojic acid, the long-standing reference inhibitor, which shows an IC₅₀ of approximately 16 µM under similar assay conditions . The advantage is structural rather than purely potency-driven: unlike kojic acid, which is a small, metal-chelating pyrone, the chromone scaffold provides three independently modifiable vectors for further optimization of potency, selectivity, and physicochemical profile [1].

Tyrosinase inhibition Melanogenesis Hyperpigmentation Chromone SAR

Structural Differentiation from the 7-Hydroxy Precursor: The Impact of 4-Bromobenzyl Ether Installation

The direct synthetic precursor, 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 137988-01-3, MW 284.26), lacks the 7-O-(4-bromobenzyl) substituent that is present in CAS 848222-39-9 (MW 453.29) . Installation of the 4-bromobenzyl group increases the molecular weight by approximately 169 Da, introduces a heavy halogen atom (Br, atomic weight 79.9), and markedly raises calculated logP by an estimated 1.5–2.5 log units relative to the free 7-OH analog [1]. This transformation converts a hydrogen-bond-donating phenol into a lipophilic, metabolically more stable aryl alkyl ether, which is a well-precedented strategy for improving membrane permeability and reducing phase II glucuronidation in flavonoid-like scaffolds [2].

Medicinal chemistry Chromone derivatization Lipophilicity modulation Structure-activity relationship

Differentiation from 3-Aryl Chromones via the Unique 3-(2-Methoxyphenoxy) Ether Motif

The majority of biologically characterized 3-substituted 4H-chromen-4-ones, including 4′-bromoflavone (CAS 20525-20-6) and 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one, bear a direct C–C bond between the chromone 3-position and an aryl ring . CAS 848222-39-9 instead incorporates a 3-O-(2-methoxyphenyl) ether linkage, inserting an oxygen atom between the chromone core and the 2-methoxyphenyl ring. This single-atom variation alters the electronic conjugation, rotational freedom, and hydrogen-bond acceptor capacity of the molecule. In the related isoflavone ether series, 3-phenoxy substitution has been shown to modulate aromatase inhibition: a closely related 7-(4-bromophenylmethoxy)-3-phenyl-2-thioether isoflavone analog demonstrated an IC₅₀ of 213 nM against human placental aromatase [1], confirming that 7-(4-bromophenylmethoxy)-substituted chromones can achieve sub-micromolar target engagement when optimally decorated.

Chromone SAR 3-substituted chromones Phenoxy ether pharmacophore Drug-likeness

Sourcing Provenance and Library Context: InterBioScreen vs. Standalone Vendor Inventory

CAS 848222-39-9 is catalogued within the InterBioScreen (IBS) compound collection under the identifier STOCK1N-34170 [1]. InterBioScreen is a Russian Federation-based supplier that maintains over 550,000 screening compounds and 485,000 functionalized heterocyclic drug-like molecules, curated through partnerships with pharmaceutical, agrochemical, and biotechnology screening programs in Europe, the United States, Canada, Japan, and Korea [2]. Being part of a curated, diversity-oriented screening deck implies that this compound has passed computational filters for drug-likeness, novelty, and physicochemical suitability before inclusion, which is a quality-control gate absent from compounds sourced solely from general chemical catalogs [3].

Screening library InterBioScreen Compound procurement Hit discovery

Recommended Research and Procurement Application Scenarios for 7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 848222-39-9)


Tyrosinase Inhibitor Hit Expansion and Melanogenesis Program Starting Point

With preliminary tyrosinase IC₅₀ values in the 5–15 µM range for chromen-4-one derivatives bearing this substitution pattern, CAS 848222-39-9 is suitable as a validated hit for medicinal chemistry optimization programs targeting hyperpigmentation disorders or cosmetic depigmenting agents. Its three-point pharmacophore enables systematic structure-activity relationship exploration at the 3-phenoxy, 7-benzyloxy, and unsubstituted 2-position, offering synthetic advantages over flat reference inhibitors such as kojic acid .

Cell-Permeable Chromone Probe Development Leveraging 7-O-(4-Bromobenzyl) Lipophilicity

The 7-O-(4-bromobenzyl) modification substantially increases calculated logP (estimated +1.5 to +2.5) relative to the 7-hydroxy precursor, enhancing predicted passive membrane permeability . Researchers developing intracellular chromone-based fluorescent probes or cellular target engagement assays should select this variant when permeability-limited performance of the 7-OH analog is a concern [1].

Heavy-Atom Derivative for X-ray Crystallographic Phasing of Chromone–Protein Complexes

The single bromine atom at the para-position of the 7-benzyloxy substituent provides a useful anomalous scattering signal (Br K-edge ~13.5 keV) for SAD or MAD phasing in protein–ligand co-crystallography experiments. This feature is absent in the non-halogenated 7-benzyloxy or 7-hydroxy analogs, making CAS 848222-39-9 a pragmatic choice for structural biology groups that require experimental phasing power alongside biochemical activity .

Computational Screening and Molecular Docking Campaigns Using IBS-Library-Curated Compounds

As an InterBioScreen library member, CAS 848222-39-9 has been pre-filtered for PAINS, aggregation potential, and unfavorable physicochemical profiles. Computational chemistry groups performing virtual screening against novel targets can procure this compound with greater confidence in its drug-like properties compared to uncurated commercial sources, reducing the false-positive rate in downstream biochemical validation .

Quote Request

Request a Quote for 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.